Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate
Description
Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate is a pyrazolo-pyrimidine derivative characterized by a 7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine core substituted with an iodine atom at position 3 and a methyl carbamate group at position 3.
Properties
Molecular Formula |
C7H6IN5O3 |
|---|---|
Molecular Weight |
335.06 g/mol |
IUPAC Name |
methyl N-(3-iodo-7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C7H6IN5O3/c1-16-7(15)11-6-9-2-3(5(14)10-6)12-13-4(2)8/h1H3,(H,12,13)(H2,9,10,11,14,15) |
InChI Key |
IWQWNBPUZOVICS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(NN=C2C(=O)N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Substituent Effects
The pyrazolo[4,3-d]pyrimidine scaffold is common in medicinal chemistry. Variations in substituents significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Substituent Profiles of Selected Pyrazolo-Pyrimidine Derivatives
*Calculated based on molecular formula.
- Iodo Substitution : The iodine atom in the target compound enhances molecular weight and polarizability compared to alkyl groups (e.g., isopropyl in NPD-3203). This may influence binding affinity in enzyme inhibition studies due to halogen bonding .
- Carbamate vs. Ester/Carboxylic Acid : The methyl carbamate group at position 5 provides moderate polarity, differing from the more hydrophilic carboxylic acid (NPD-3489) or hydrophobic ester (NPD-3305) .
Pharmacological Activity Insights
- Antitrypanosomal Activity: Analogs like NPD-3203 and NPD-3305 exhibit potent antitrypanosomal effects (IC₅₀ < 1 µM) . The target compound’s iodine substituent may enhance parasite membrane penetration but requires empirical validation.
- Phosphodiesterase (PDE) Inhibition : Sildenafil derivatives (e.g., Impurity D ) target PDE4. The absence of a sulfonamide-piperazine moiety in the target compound suggests divergent biological targets.
Table 2: Spectroscopic and Chromatographic Comparisons
Key Structural and Functional Divergences
- Electronic Effects : The electron-withdrawing iodine atom in the target compound may reduce nucleophilicity at the pyrimidine ring compared to alkyl-substituted analogs .
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